molecular formula C58H60Cl4N12S4 B12409869 (7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride

(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride

Cat. No.: B12409869
M. Wt: 1195.3 g/mol
InChI Key: SUTONEDBRJCKRE-UHFFFAOYSA-N
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Description

(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride is a complex phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine derivatives typically involves the condensation of aniline derivatives with sulfur and subsequent cyclization. For the specific compound , the synthesis might involve:

    Condensation Reaction: Aniline derivatives react with sulfur to form the phenothiazine core.

    Substitution Reactions: Introduction of amino and methyl groups at specific positions on the phenothiazine ring.

    Quaternization: Formation of the azanium and dimethylazanium groups through quaternization reactions.

Industrial Production Methods

Industrial production of phenothiazine derivatives often involves large-scale batch reactions under controlled conditions. The process includes:

    Raw Material Preparation: Purification of aniline derivatives and sulfur.

    Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.

    Purification: Use of crystallization, distillation, and chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine derivatives undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation Products: Phenothiazine sulfoxides and sulfones.

    Reduction Products: Amino-substituted phenothiazines.

    Substitution Products: Halogenated, nitrated, and sulfonated phenothiazines.

Scientific Research Applications

Phenothiazine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of other complex molecules.

    Biology: Studied for their interactions with biological macromolecules and cellular pathways.

    Medicine: Investigated for their potential therapeutic effects, including antipsychotic, antiemetic, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenothiazine derivatives involves:

    Molecular Targets: Interaction with dopamine receptors, serotonin receptors, and other neurotransmitter systems.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of receptor binding, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Phenothiazine derivatives can be compared with other heterocyclic compounds such as:

    Thioxanthenes: Similar structure but with a sulfur atom replaced by an oxygen atom.

    Dibenzothiazepines: Contain a seven-membered ring fused to the phenothiazine core.

    Phenoxazines: Oxygen atom replacing the sulfur atom in the phenothiazine ring.

Similar Compounds

    Chlorpromazine: A widely used antipsychotic drug.

    Promethazine: An antihistamine and antiemetic.

    Thioridazine: Another antipsychotic with a similar structure.

Properties

Molecular Formula

C58H60Cl4N12S4

Molecular Weight

1195.3 g/mol

IUPAC Name

(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride

InChI

InChI=1S/C16H17N3S.C15H15N3S.C14H13N3S.C13H11N3S.4ClH/c1-10-7-14-16(9-13(10)17-2)20-15-8-11(19(3)4)5-6-12(15)18-14;1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;1-8-5-12-14(7-10(8)15)18-13-6-9(16-2)3-4-11(13)17-12;1-7-4-11-13(6-9(7)15)17-12-5-8(14)2-3-10(12)16-11;;;;/h5-9H,1-4H3;4-8,16H,1-3H3;3-7H,15H2,1-2H3;2-6,15H,14H2,1H3;4*1H

InChI Key

SUTONEDBRJCKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)SC3=CC(=NC)C=CC3=[NH+]2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1NC)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1=[NH2+].[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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